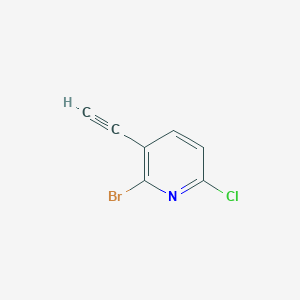
2-Bromo-6-chloro-3-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-3-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and an ethynyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-ethynylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-ethynylpyridine. The process typically includes the following steps:
Bromination: 3-ethynylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-3-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., triphenylphosphine) are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-6-chloro-3-ethynylpyridine or 2-bromo-6-thio-3-ethynylpyridine can be formed.
Coupling Products: Products like 2-bromo-6-chloro-3-phenylethynylpyridine can be obtained through coupling reactions.
Applications De Recherche Scientifique
2-Bromo-6-chloro-3-ethynylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It may be involved in the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-3-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group can participate in π-π interactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Chloro-3-ethynylpyridine
Uniqueness
2-Bromo-6-chloro-3-ethynylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical transformations.
Propriétés
Formule moléculaire |
C7H3BrClN |
|---|---|
Poids moléculaire |
216.46 g/mol |
Nom IUPAC |
2-bromo-6-chloro-3-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H |
Clé InChI |
SFUBOHNZHAJOGU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(N=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





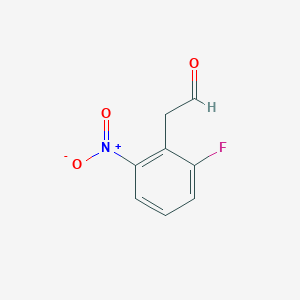

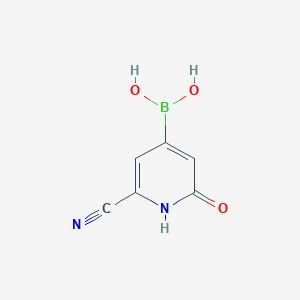




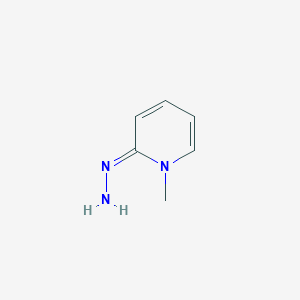
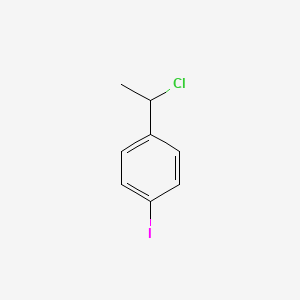
![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

